
N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modulation of Genotoxicity : N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives, related to the compound , have been used to modulate the genotoxicity of ethoxyquin, a preservative in animal feeds. Studies have shown that PBN and its derivatives can reduce DNA damage caused by ethoxyquin in human lymphocytes (Skolimowski et al., 2010).
Antioxidant and Anticancer Activity : Novel derivatives bearing structural similarities to the compound have demonstrated significant antioxidant activity, exceeding that of known antioxidants like ascorbic acid. They also showed promising anticancer activity against specific human cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).
Antimicrobial Activities : New derivatives of 1,2,4-Triazole, structurally related to the compound, have been synthesized and exhibited good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
Pharmacological Applications : Quinazoline derivatives have been explored for their pharmacological applications, including diuretic, antihypertensive, and anti-diabetic potentials. Some compounds have shown significant activity in these areas (Rahman et al., 2014).
Synthesis and Characterization : The synthesis and characterization of various quinazoline derivatives have been extensively studied, providing insights into the properties and potential applications of these compounds in medicinal chemistry (Desai et al., 2007).
Anticonvulsant Activity : Hybrid compounds derived from pyrrolidin-1-yl propanamides and butanamides, structurally similar to the compound of interest, have been synthesized and evaluated for anticonvulsant activity. Some of these compounds displayed broad-spectrum activity in preclinical seizure models, suggesting potential applications in treating epilepsy (Kamiński et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 2-ethoxyaniline with ethyl acetoacetate to form 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate, which is then reacted with anthranilic acid to form 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid. This intermediate is then coupled with N-butyl-1,4-diaminobutane to form the final product.", "Starting Materials": [ "2-ethoxyaniline", "ethyl acetoacetate", "anthranilic acid", "N-butyl-1,4-diaminobutane" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate.", "Step 2: Reaction of 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid.", "Step 3: Coupling of 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid with N-butyl-1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
Número CAS |
899786-71-1 |
Fórmula molecular |
C26H32N4O5 |
Peso molecular |
480.565 |
Nombre IUPAC |
N-butyl-4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H32N4O5/c1-3-5-16-27-23(31)15-10-17-29-25(33)19-11-6-8-13-21(19)30(26(29)34)18-24(32)28-20-12-7-9-14-22(20)35-4-2/h6-9,11-14H,3-5,10,15-18H2,1-2H3,(H,27,31)(H,28,32) |
Clave InChI |
NEDAQWRHGQZWBJ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


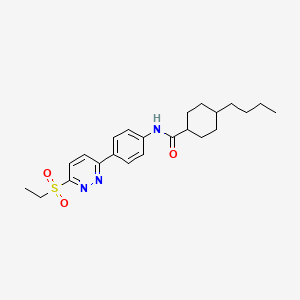
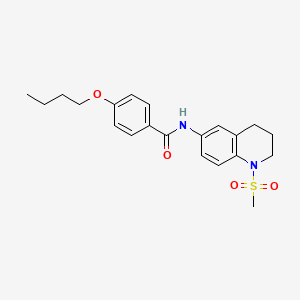
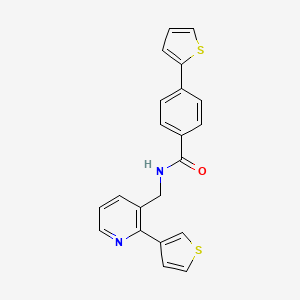
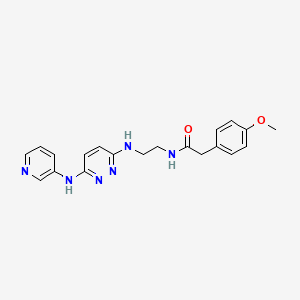


![1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2821657.png)
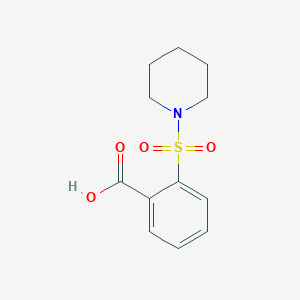
![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2821660.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea](/img/structure/B2821661.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821664.png)
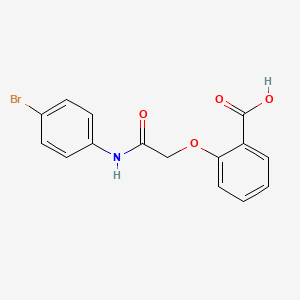
![3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B2821670.png)
